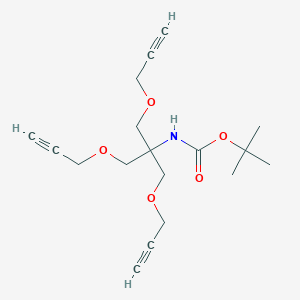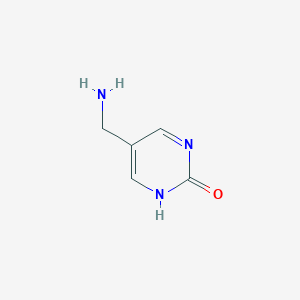
Ethyl p-Aminobenzoate-N-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl p-Aminobenzoate-N-D-mannose, also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . This compound is a derivative of benzocaine, a well-known local anesthetic, and is characterized by the presence of a mannose sugar moiety attached to the p-aminobenzoate structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
化学反応の分析
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
Ethyl p-Aminobenzoate-N-D-mannose has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
類似化合物との比較
Benzocaine: Ethyl p-Aminobenzoate, a local anesthetic with a similar structure but lacking the mannose moiety.
Procaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a different ester group.
Tetracaine: Butylaminobenzoate, a more potent local anesthetic with a longer duration of action.
Uniqueness: Ethyl p-Aminobenzoate-N-D-mannose is unique due to the presence of the mannose moiety, which may confer additional biological properties and enhance its specificity for certain cellular targets . This structural feature distinguishes it from other local anesthetics and may provide advantages in specific applications .
特性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
InChIキー |
FREAPVFREJJKCA-HTGUOZFMSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)






![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
